
Copper(1+);1,10-phenanthroline;trifluoromethane
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Overview
Description
Preparation Methods
The synthesis of Copper(1+);1,10-phenanthroline;trifluoromethane typically involves the reaction of copper(I) tert-butoxide with 1,10-phenanthroline, followed by the addition of trifluoromethyltrimethylsilane (CF3TMS). The reaction is carried out under mild conditions and results in a thermally stable, single-component reagent . Another method involves the reaction of copper(II) nitrate with 1,10-phenanthroline in methanol, followed by the addition of trifluoromethylating agents .
Chemical Reactions Analysis
Copper(1+);1,10-phenanthroline;trifluoromethane is primarily used as a reagent for trifluoromethylation reactions. It can react with aryl iodides, including electron-rich, electron-deficient, and sterically hindered iodoarenes, under mild conditions to yield trifluoromethylated products . The compound is also effective in the oxidative trifluoromethylation of organoboron reagents and terminal alkynes through C-H activation . Common reagents used in these reactions include trifluoromethyltrimethylsilane and various copper salts.
Scientific Research Applications
Copper(1+);1,10-phenanthroline;trifluoromethane has a broad range of applications in scientific research. In chemistry, it is used as a reagent for the trifluoromethylation of organic molecules, which is a valuable transformation in the synthesis of pharmaceuticals and agrochemicals . In biology and medicine, copper complexes with 1,10-phenanthroline have shown potential as antifungal agents, particularly against drug-resistant Candida species . Additionally, these compounds are being explored for their anticancer properties, as they can induce cell death in tumor cells through the pro-apoptotic branch of the Unfolded Protein Response .
Mechanism of Action
The mechanism of action of Copper(1+);1,10-phenanthroline;trifluoromethane in trifluoromethylation reactions involves the transfer of the trifluoromethyl group to the substrate, facilitated by the copper center. In biological systems, copper complexes with 1,10-phenanthroline can generate reactive oxygen species (ROS) and induce oxidative stress, leading to cell death . These complexes can also disrupt mitochondrial function and damage the plasma membrane, further contributing to their cytotoxic effects .
Comparison with Similar Compounds
Copper(1+);1,10-phenanthroline;trifluoromethane is unique due to its ability to introduce trifluoromethyl groups into organic molecules under mild conditions. Similar compounds include other copper(I) complexes with different ligands, such as bis(1,10-phenanthroline)copper(I) and copper(II) complexes with 1,10-phenanthroline . These compounds also exhibit interesting photophysical properties and have been studied for their potential as photosensitizers . the trifluoromethylating ability of this compound sets it apart from these related compounds.
Properties
CAS No. |
1300746-79-5 |
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Molecular Formula |
C13H8CuF3N2 |
Molecular Weight |
312.76 g/mol |
IUPAC Name |
copper(1+);1,10-phenanthroline;trifluoromethane |
InChI |
InChI=1S/C12H8N2.CF3.Cu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2-1(3)4;/h1-8H;;/q;-1;+1 |
InChI Key |
HFYRAUCEONFIPJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[C-](F)(F)F.[Cu+] |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[C-](F)(F)F.[Cu+] |
Synonyms |
(1,10-Phenanthroline-κN1,κN10)(trifluoromethyl)copper Coordination Compound; |
Origin of Product |
United States |
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